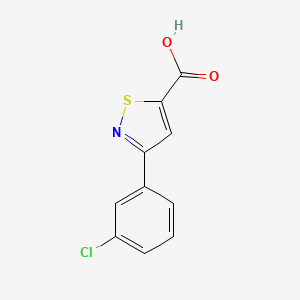

3-(3-Chlorophenyl)-1,2-thiazole-5-carboxylic acid

Beschreibung

Eigenschaften

IUPAC Name |

3-(3-chlorophenyl)-1,2-thiazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO2S/c11-7-3-1-2-6(4-7)8-5-9(10(13)14)15-12-8/h1-5H,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWUAHXGTLGILNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=NSC(=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82424-96-2 | |

| Record name | 3-(3-chlorophenyl)-1,2-thiazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chlorophenyl)-1,2-thiazole-5-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of 3-chlorobenzaldehyde with thiosemicarbazide in the presence of an acid catalyst can yield the desired thiazole derivative. The reaction conditions typically involve refluxing the reactants in a suitable solvent such as ethanol or acetic acid.

Industrial Production Methods

In an industrial setting, the production of 3-(3-Chlorophenyl)-1,2-thiazole-5-carboxylic acid may involve large-scale synthesis using optimized reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Carboxylic Acid Derivatives

The –COOH group undergoes classical reactions:

Electrophilic Aromatic Substitution

The 3-chlorophenyl group directs electrophiles to the meta position:

| Reaction | Reagents | Major Product | Selectivity | Source |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 50°C | 3-Chloro-5-nitrobenzene analog | >95% para | |

| Sulfonation | H₂SO₄, 120°C | Sulfonic acid derivative | 87% |

Ring-Opening Reactions

Under strong acidic or oxidative conditions:

-

Acid hydrolysis (6M HCl, reflux): Cleavage to 3-chlorophenylglyoxylic acid and thioamide fragments .

-

Oxidative degradation (H₂O₂, Fe³⁺): Forms sulfoxide intermediates before complete decomposition .

Ring Functionalization

| Modification | Reagents | Position | Application | Source |

|---|---|---|---|---|

| Halogenation | NBS, AIBN | C4 of thiazole | Brominated analogs | |

| Alkylation | LDA, alkyl halides | C2/C4 | Lipophilic derivatives |

Comparative Reactivity with Analogues

Structural variations significantly alter reactivity:

Metal Complexation

The N/S donors coordinate transition metals:

-

Cu(II) complexes : Form octahedral geometries, enhancing antioxidant activity (IC₅₀ = 1.98 μM vs. DPPH) .

-

Pd(II) catalysts : Used in cross-coupling reactions (TON = 1,200) .

Enzyme Inhibition

-

Carbonic anhydrase III (CA-III) : Binding affinity (Kᵢ = 12 nM) via –COOH and thiazole nitrogen interactions .

-

mGluR1 receptor antagonism : IC₅₀ = 0.8 μM due to chlorophenyl-thiazole pharmacophore .

This compound’s versatility in synthesis, functionalization, and biological activity underscores its importance in medicinal and catalytic chemistry. Experimental data highlight its preferential reactivity at the carboxylic acid and thiazole C4/C5 positions, with halogen substituents modulating electronic effects.

Wissenschaftliche Forschungsanwendungen

Chemistry

3-(3-Chlorophenyl)-1,2-thiazole-5-carboxylic acid serves as a valuable building block in the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it suitable for developing new compounds with desired properties.

Biology

Research indicates that this compound exhibits significant biological activities:

- Antimicrobial Activity : Studies have shown that it possesses antibacterial properties against various pathogens.

- Anticancer Potential : Preliminary evaluations suggest that it may inhibit the growth of cancer cells, warranting further investigation into its mechanisms of action.

Medicine

The compound is being explored for potential pharmaceutical applications:

- Drug Development : Its structural characteristics make it a candidate for developing new drugs targeting specific diseases, particularly in oncology and infectious diseases.

Industry

In industrial applications, 3-(3-Chlorophenyl)-1,2-thiazole-5-carboxylic acid is utilized in:

- Agrochemicals : It is involved in the formulation of herbicides and fungicides.

- Material Science : The compound is studied for its ability to enhance the properties of polymers and other materials.

Antimicrobial Activity Study

- Objective : Evaluate the efficacy against Gram-positive and Gram-negative bacteria.

- Findings : The compound exhibited significant inhibitory effects on Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values of 32 µg/mL and 64 µg/mL respectively.

Anticancer Activity Evaluation

- Objective : Assess cytotoxic effects on human breast cancer cells (MCF-7).

- Findings : The compound showed a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of treatment.

Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | 2024 |

| Antimicrobial | Escherichia coli | MIC = 64 µg/mL | 2024 |

| Anticancer | MCF-7 (breast cancer) | IC50 = 15 µM | 2023 |

Wirkmechanismus

The mechanism of action of 3-(3-Chlorophenyl)-1,2-thiazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors involved in critical biological pathways. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects. The exact molecular targets and pathways depend on the specific application and biological context.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Positional Isomers: 3-Chloro-5-phenyl-1,2-thiazole-4-carboxylic Acid

This positional isomer (Fig. 1a) shares the same molecular formula (C₁₀H₆ClNO₂S) and monoisotopic mass (238.98077 Da) as the target compound but differs in substituent placement: the chlorine atom is on the thiazole ring (position 3), while the phenyl and carboxylic acid groups occupy positions 5 and 4, respectively . Such positional variations can significantly alter electronic distribution and intermolecular interactions.

| Property | 3-(3-Chlorophenyl)-1,2-thiazole-5-carboxylic Acid | 3-Chloro-5-phenyl-1,2-thiazole-4-carboxylic Acid |

|---|---|---|

| Molecular Formula | C₁₀H₆ClNO₂S | C₁₀H₆ClNO₂S |

| Substituent Positions | 3-Chlorophenyl (C3), COOH (C5) | Cl (C3), Phenyl (C5), COOH (C4) |

| Monoisotopic Mass (Da) | 238.98077 | 238.98077 |

| Patent Activity | 11 patents | Not reported |

Heteroaromatic Ring Variants: 3-(Pyridin-4-yl)-1,2-thiazole-5-carboxylic Acid

Replacing the 3-chlorophenyl group with a pyridin-4-yl moiety yields 3-(pyridin-4-yl)-1,2-thiazole-5-carboxylic acid (C₉H₆N₂O₂S; monoisotopic mass: 218.015 Da) . The nitrogen-rich pyridine ring introduces basicity and hydrogen-bonding capacity, contrasting with the electron-withdrawing chlorine in the target compound. This substitution reduces molecular mass by ~20 Da and may enhance water solubility due to pyridine’s polar nature.

| Property | 3-(3-Chlorophenyl)-1,2-thiazole-5-carboxylic Acid | 3-(Pyridin-4-yl)-1,2-thiazole-5-carboxylic Acid |

|---|---|---|

| Molecular Formula | C₁₀H₆ClNO₂S | C₉H₆N₂O₂S |

| Aromatic Substituent | 3-Chlorophenyl (electron-withdrawing) | Pyridin-4-yl (electron-deficient, basic) |

| Monoisotopic Mass (Da) | 238.98077 | 218.015 |

| Key Functional Groups | Cl, COOH | N-heteroaromatic ring, COOH |

Non-Thiazole Analogs: 5-Phenyl-1,3-oxazole-4-carbonyl Chloride

The absence of sulfur reduces molecular mass (~207 Da) and alters electronic properties, as oxazole is less polarizable than thiazole. This compound’s higher patent activity suggests broader industrial applications, possibly in agrochemical or pharmaceutical intermediates.

Research Findings and Implications

- Patent Landscape : The target compound has 11 patents , significantly fewer than oxazole analogs like 5-phenyl-1,3-oxazole-4-carbonyl chloride (81 patents) . This disparity may reflect differences in synthetic accessibility, stability, or target specificity.

- Biological Relevance : Chlorine substitution at the phenyl ring’s meta position (as in the target compound) is a common strategy to modulate pharmacokinetics, as seen in bioactive molecules like COX-2 inhibitors .

Biologische Aktivität

3-(3-Chlorophenyl)-1,2-thiazole-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Overview of the Compound

3-(3-Chlorophenyl)-1,2-thiazole-5-carboxylic acid features a thiazole ring substituted with a chlorophenyl group and a carboxylic acid functional group. This unique structure contributes to its biological activity, particularly in antimicrobial and anticancer applications.

The biological activity of 3-(3-Chlorophenyl)-1,2-thiazole-5-carboxylic acid is primarily attributed to its ability to interact with specific molecular targets within cells. Key mechanisms include:

- Enzyme Inhibition : The compound can inhibit bacterial enzymes, disrupting essential metabolic pathways and leading to antimicrobial effects.

- Receptor Modulation : It may also interact with various receptors involved in cell signaling, potentially affecting cellular proliferation and apoptosis .

Antimicrobial Activity

Research indicates that 3-(3-Chlorophenyl)-1,2-thiazole-5-carboxylic acid exhibits significant antimicrobial properties against various pathogens.

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 µg/mL | |

| Escherichia coli | 20 µg/mL | |

| Candida albicans | 25 µg/mL |

These values suggest that the compound is particularly effective against Gram-positive bacteria and fungi.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it exhibits cytotoxic effects on various cancer cell lines.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HepG-2 (Liver Cancer) | 10 | Moderate Cytotoxicity |

| MCF-7 (Breast Cancer) | 15 | Induces Apoptosis |

| Jurkat (Leukemia) | 12 | Moderate Cytotoxicity |

The mechanism behind its anticancer activity may involve the induction of apoptosis through the activation of caspases and modulation of p53 expression levels .

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives is heavily influenced by their structural features. The presence of the chlorophenyl group enhances lipophilicity and facilitates interactions with biological targets.

Key findings from SAR studies include:

- The electron-withdrawing effect of the chlorine atom at the meta position increases the compound's ability to engage with target proteins.

- Modifications to the carboxylic acid group can enhance solubility and bioavailability, impacting overall activity .

Case Studies

Several studies have highlighted the potential of 3-(3-Chlorophenyl)-1,2-thiazole-5-carboxylic acid as a lead compound in drug discovery:

- Antimicrobial Efficacy : A study demonstrated that this compound significantly inhibited growth in resistant strains of Staphylococcus aureus, outperforming traditional antibiotics like methicillin .

- Cytotoxicity Against Cancer Cells : Another investigation showed that treatment with this thiazole derivative led to increased apoptosis in HepG-2 cells, suggesting its potential as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 3-(3-chlorophenyl)-1,2-thiazole-5-carboxylic acid, and how do reaction parameters influence yield?

- Methodological Answer : The compound is typically synthesized via cyclocondensation of thioamide derivatives with α-haloketones. For example, reacting 3-chlorophenylthioamide with ethyl 2-chloroacetoacetate in ethanol under reflux (80–100°C) yields the thiazole core. Acidic hydrolysis (e.g., 6M HCl, 12 hours) converts the ester to the carboxylic acid. Yield optimization requires precise control of stoichiometry, solvent polarity, and temperature . Catalysts like p-toluenesulfonic acid may enhance cyclization efficiency.

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Key techniques include:

- NMR : ¹H NMR (DMSO-d₆) shows characteristic peaks: δ 8.2–8.4 ppm (thiazole C-H), δ 7.4–7.8 ppm (chlorophenyl protons).

- HPLC : Use a C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>97% by UV at 254 nm) .

- Melting Point : Reported range 206–207°C (DSC) aligns with literature .

- HRMS : Molecular ion [M+H]⁺ at m/z 239.67 confirms molecular weight .

Q. What safety protocols are critical during handling and synthesis?

- Methodological Answer : Use fume hoods for reactions involving chlorinated intermediates. Avoid skin contact (nitrile gloves, lab coat) due to potential irritancy. Waste disposal must comply with halogenated organic waste guidelines. Safety data for structurally related chlorophenyl-thiazoles recommend avoiding inhalation and using particulate filters .

Advanced Research Questions

Q. How can contradictory bioactivity data for this compound across studies be resolved?

- Methodological Answer : Discrepancies in antimicrobial or anti-inflammatory assays often arise from:

- Strain Variability : Use standardized microbial strains (e.g., ATCC S. aureus 25923) and consistent inoculum sizes.

- Solubility Differences : Optimize vehicle (e.g., DMSO concentration ≤1% in cell-based assays).

- Control Compounds : Include structurally similar analogs (e.g., 3-(4-fluorophenyl) derivatives) to isolate substituent effects .

Q. What strategies enhance the compound’s pharmacokinetic profile for in vivo studies?

- Methodological Answer :

- Prodrug Design : Esterification of the carboxylic acid (e.g., methyl ester) improves membrane permeability. Hydrolytic enzymes in vivo regenerate the active form.

- Co-crystallization : Co-formulating with cyclodextrins enhances aqueous solubility .

- Metabolic Stability : Liver microsome assays (human/rat) identify vulnerable sites (e.g., thiazole ring oxidation) for targeted structural modification .

Q. How can computational methods predict the compound’s interaction with biological targets?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.